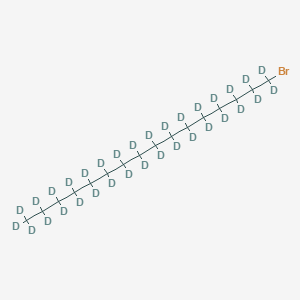

![molecular formula C25H30O2Si B1528190 1-[4-[[叔丁基(二苯基)甲硅烷基]氧基甲基]苯基]乙醇 CAS No. 1123169-56-1](/img/structure/B1528190.png)

1-[4-[[叔丁基(二苯基)甲硅烷基]氧基甲基]苯基]乙醇

描述

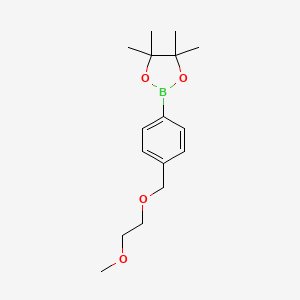

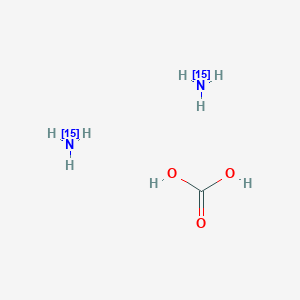

“1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol” is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.6 g/mol. It is also known as a tert-butyl(diphenyl)silyl ether , which is a type of protecting group used in organic chemistry .

Synthesis Analysis

The tert-butyl(diphenyl)silyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis

The InChI code for this compound is 1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 .Chemical Reactions Analysis

The tert-butyl(diphenyl)silyl group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .科学研究应用

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active molecules. Its stability and reactivity make it suitable for constructing complex structures found in natural products, which often exhibit anticancer, anti-inflammatory, and analgesic properties .

Protective Group in Organic Synthesis

Due to its tert-butyldiphenylsilyl (TBDPS) group, it is used as a protective group for alcohols in organic synthesis. This group is particularly valued for its resistance to acidic conditions and selectivity, which is crucial in multi-step synthetic processes .

Selective Deprotection

The compound’s TBDPS group can be selectively removed in the presence of other sensitive functional groups, which is essential for the stepwise construction of complex organic molecules .

Stability Enhancement of Pharmaceutical Intermediates

Its incorporation into pharmaceutical intermediates can enhance their stability, making them more resistant to degradation during storage and handling, thus improving the shelf-life of pharmaceutical products .

Material Science Applications

The structural motif of this compound can be utilized in the development of polymers with high gas permeability, which is significant in creating advanced materials for various industrial applications .

Catalyst and Reagent in Chemical Reactions

It can act as a catalyst or reagent in chemical reactions, facilitating transformations that are otherwise challenging, such as the selective silylation of alcohols and phenols .

Research Tool in Mechanistic Studies

Researchers can use this compound to study reaction mechanisms, particularly those involving silyl ether formation and cleavage, which are fundamental reactions in organic chemistry .

Development of Organic Electronics

The electronic properties of this compound can be harnessed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to the advancement of renewable energy technologies .

作用机制

属性

IUPAC Name |

1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJOYIQSUXKDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Tert-butyl-diphenyl-silanyloxymethyl)-phenyl]-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

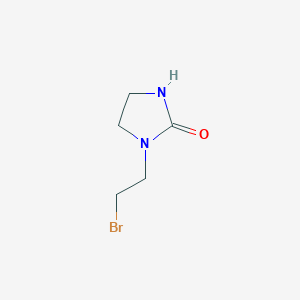

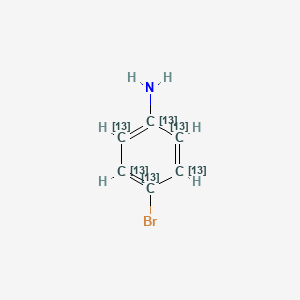

![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)

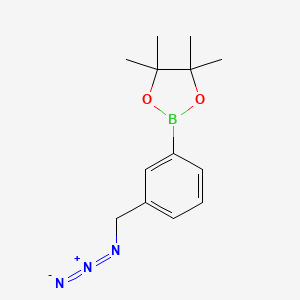

![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)